REACTION_CXSMILES
|
[NH2:1][C:2]1[C:7]2[CH2:8][CH2:9][O:10][C:6]=2[C:5]([C:11]([NH:13][CH:14]2[CH2:19][CH2:18][NH:17][CH2:16][CH2:15]2)=[O:12])=[CH:4][C:3]=1[Cl:20].Cl[CH2:22][CH2:23][CH2:24][O:25][CH3:26].C(N(CC)CC)C>CN(C)C=O>[ClH:20].[NH2:1][C:2]1[C:7]2[CH2:8][CH2:9][O:10][C:6]=2[C:5]([C:11]([NH:13][CH:14]2[CH2:19][CH2:18][N:17]([CH2:22][CH2:23][CH2:24][O:25][CH3:26])[CH2:16][CH2:15]2)=[O:12])=[CH:4][C:3]=1[Cl:20] |f:4.5|
|
Name
|
|
Quantity
|
0.01 mol
|
Type
|
reactant
|
Smiles
|
NC1=C(C=C(C2=C1CCO2)C(=O)NC2CCNCC2)Cl
|
Name
|
|
Quantity
|
0.012 mol
|
Type
|
reactant
|
Smiles
|
ClCCCOC
|
Name
|
|
Quantity
|
2.1 mL
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
75 mL
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
50 °C
|
Type
|
CUSTOM
|
Details
|
was stirred overnight at 50° C
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was cooled
|
Type
|
CUSTOM
|
Details
|
The solvent was evaporated
|
Type
|
CUSTOM
|
Details
|
The residue was purified by column chromatography over silica gel (eluent: CHCl3m/(CH3OH/NH3)97/3)
|
Type
|
CUSTOM
|
Details
|
The pure fractions were collected
|
Type
|
CUSTOM
|
Details
|
the solvent was evaporated
|
Type
|
DISSOLUTION
|
Details
|
The residue was dissolved in 2-propanol
|
Type
|
FILTRATION
|
Details
|
The precipitate was filtered off
|
Type
|
CUSTOM
|
Details
|
dried (vacuum; 80° C.)
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
Cl.NC1=C(C=C(C2=C1CCO2)C(=O)NC2CCN(CC2)CCCOC)Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.4 g | |
YIELD: PERCENTYIELD | 35% | |
YIELD: CALCULATEDPERCENTYIELD | 69.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |